N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyrrolidinone and a methanesulfonamide group
Mechanism of Action
Target of Action
Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes .
Mode of Action
It’s known that the compound has a significant antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.
Result of Action
The compound’s antibacterial activity suggests that it can effectively inhibit the growth of certain bacterial strains . This could potentially lead to the death of the bacteria, thereby helping to clear bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring. . The final step involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of new polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: This compound shares the dihydrobenzo dioxin and sulfonamide groups but lacks the pyrrolidinone moiety.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: This compound features a similar dihydrobenzo dioxin ring but is used primarily in materials science for its blue-emissive properties.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. Its ability to inhibit enzymes and its structural complexity make it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVDHTAUKWULJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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